Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification of hexanedioic acid (adipic acid) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to remove water, which drives the reaction towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The ester can be oxidized to form different products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Various oxidized products depending on the specific conditions.
Scientific Research Applications
Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol primarily involves its ability to interact with other molecules through ester bonds. In biological systems, esterases can hydrolyze the ester bond, releasing hexanedioic acid and 2,2-dimethyl-1,3-propanediol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, dimethyl ester: Another ester of hexanedioic acid, but with methanol instead of 2,2-dimethyl-1,3-propanediol.
Hexanedioic acid, bis(2-ethylhexyl) ester: An ester with 2-ethylhexanol, used as a plasticizer.
Uniqueness
Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester is unique due to its specific combination of hexanedioic acid and 2,2-dimethyl-1,3-propanediol, which imparts distinct properties such as higher thermal stability and better solubility in organic solvents compared to other esters .
Properties
IUPAC Name |
6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-11(2,7-12)8-16-10(15)6-4-3-5-9(13)14/h12H,3-8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGQJTSGVSBXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6072059 | |
Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70247-79-9 | |
Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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